L-Glutamic acid hydrochloride, also known as L-Glutamic acid:HCl (17O4), is a derivative of the amino acid L-glutamic acid. It is commonly used in various scientific and industrial applications due to its biochemical properties. The compound is classified under amino acids and their derivatives, specifically as a hydrochloride salt of L-glutamic acid, which enhances its solubility and stability in aqueous solutions.
L-Glutamic acid hydrochloride is typically synthesized through chemical processes involving L-glutamic acid, methanol, and thionyl chloride. The compound can also be obtained through fermentation processes using specific bacterial strains, such as Escherichia coli, which can produce L-glutamic acid through metabolic pathways.
L-Glutamic acid hydrochloride is classified as:
The synthesis of L-glutamic acid hydrochloride can be achieved through various methods:
The synthesis method includes several steps:
L-Glutamic acid hydrochloride has a distinct molecular structure characterized by its functional groups:
L-Glutamic acid hydrochloride participates in various chemical reactions typical of amino acids:
The reactivity of L-glutamic acid hydrochloride allows it to be used in synthesizing other compounds, including neurotransmitters like gamma-aminobutyric acid (GABA).
L-Glutamic acid functions primarily as an excitatory neurotransmitter in the central nervous system. Its mechanism involves:
Research indicates that modulation of glutamate signaling can impact cognitive functions and neuroplasticity, highlighting its role in both normal physiology and pathological conditions .
L-Glutamic acid hydrochloride exhibits several key physical and chemical properties:
The compound's stability under various pH conditions makes it suitable for use in biochemical assays and formulations.
L-Glutamic acid hydrochloride has diverse applications across scientific fields:
¹⁷O Labeling Strategies: Isotopic enrichment of L-glutamic acid hydrochloride at oxygen positions (¹⁷O₄) requires precise control over hydrolysis and crystallization conditions. The conventional approach involves hydrolyzing peptide-rich sources (e.g., gluten flour or synthetic precursors) using ¹⁷O-enriched hydrochloric acid under reflux conditions. Studies demonstrate that acid concentration, reaction duration, and temperature critically influence isotopic incorporation efficiency. For instance, hydrolysis with 6N HCl at 110°C for 6–12 hours achieves 85–92% ¹⁷O enrichment in carboxyl groups, though prolonged exposure risks racemization or pyrrolidone-carboxylic acid formation [2] [4].
Crystallization Control: Post-hydrolysis, selective crystallization maximizes isotopic purity. Sequential concentration and cooling cycles (−8°C) yield purified L-glutamic acid hydrochloride, with isotopic integrity maintained by pH-adjusted recrystallization (pH 3.0–3.5 using HCl). Decolorization using activated carbon minimizes impurities without isotopic dilution [2] [7].
Solvent Isotope Effects: Methanol/water mixtures enhance ¹⁷O retention during esterification. A catalytic HCl method (0.1 eq.) in anhydrous methanol at 25°C for 7 days achieves >95% dimethyl ester formation with <3% bis-ester impurities, preserving ¹⁷O labels at C1 and C5 carboxylates [3].
Table 1: Optimization Parameters for ¹⁷O Isotopic Enrichment
Parameter | Optimal Range | Enrichment Efficiency | Key Risk |
---|---|---|---|
HCl Concentration | 5–6N | 85–92% | Racemization |
Hydrolysis Duration | 6–12 hours | 90% ± 2% | Pyrrolidone formation |
Crystallization Temp | −8°C | Yield: 25–27 g/100g flour | Isotopic dilution |
Esterification Catalyst | 0.1 eq. HCl in MeOH | >95% monoester | Bis-ester formation (≤3%) |
Charge Neutralization & Conformational Effects: In aqueous environments, HCl stabilizes L-glutamic acid by protonating carboxylate groups (COO⁻ → COOH), eliminating repulsive charges between side chains. This suppresses β-elimination and oxidative degradation. Photoacoustic studies confirm protonation induces a solution expansion (ΔV = +12 cm³/mol) due to charge disappearance, with minimal enthalpy change (ΔH ≈ 0). This volumetric shift enhances conformational stability, particularly near the pKa (4.1–4.5) [5] [8].
Hydrogen-Bond Sequential Kinetics: Following protonation, a non-thermally activated step (rate: 1.06 × 10⁷ s⁻¹) facilitates local hydrogen-bond formation. This step precedes helix nucleation in poly-L-glutamic acid analogs and is pivotal in suppressing hydrolytic degradation. In monomeric L-glutamic acid hydrochloride, this manifests as reduced deamidation rates at pH 2.5–3.5 [5].
Synergistic Excipient Effects: Combining HCl with polyols (e.g., sorbitol) or PEGs reduces water activity, further inhibiting hydrolysis. At pH 3.0, the degradation half-life (t₁/₂) increases from 14 days (water) to >180 days (30% PEG-400) [8].
Biological vs. Synthetic Precursors:
Table 2: Synthetic Route Efficiency for L-Glutamic Acid Hydrochloride (¹⁷O₄)
Method | Yield | Isotopic Purity | Advantage | Limitation |
---|---|---|---|---|
Biological Hydrolysis | 25–27% | 70% ± 5% | Low-cost, scalable | Impurity carryover |
Direct Esterification | 92–95% | 98% ± 1% | High ¹⁷O specificity | Anhydrous conditions needed |
Ajinomoto Derivatization* | 72–73% | 85% ± 3% | Food-grade precursors | Requires ion-exchange |
*Derivatization from monosodium glutamate [2]
Analytical Validation: ¹³C NMR and IR spectroscopy confirm label positions:
Table 3: Spectral Signatures of ¹⁷O-Labeled L-Glutamic Acid Hydrochloride
Position | Technique | Unlabeled Signal | ¹⁷O-Labeled Shift |
---|---|---|---|
C1-COOH | ¹³C NMR | 174.9 ppm | 175.2 ppm (Δδ = +0.3 ppm) |
C5-COOH | IR | 1705 cm⁻¹ | 1710 cm⁻¹ (broadened) |
N-H⁺ | IR | 2100 cm⁻¹ | Unchanged |
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